molecular formula C16H17NO3S B5853354 ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate

ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate

Katalognummer B5853354
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: IASRKUSNCXWBFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate, also known as EOTPAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation and subsequent pro-inflammatory gene expression.
Biochemical and Physiological Effects:
ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been reported to have a good safety profile, with no significant toxicity observed in acute and subacute toxicity studies in rodents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate as a research tool is its selectivity towards COX-2 inhibition, which could provide a safer alternative to traditional NSAIDs. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life in rodents. However, one of the limitations of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate is its limited solubility in aqueous solutions, which could affect its efficacy in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate, including the investigation of its potential applications in other fields, such as cancer therapy and neuroprotection. Moreover, the development of new formulations and delivery systems for ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate could improve its solubility and bioavailability, and enhance its therapeutic potential. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the anti-inflammatory and analgesic effects of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate could provide new insights into the pathogenesis of inflammatory diseases and pain.

Synthesemethoden

The synthesis of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate involves the reaction between 4-aminobenzoic acid ethyl ester and 3-oxo-3-(2-thienyl)propionic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid and amine groups, resulting in the formation of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain in animal models of inflammation. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been investigated for its potential as a selective COX-2 inhibitor, which could provide a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that have been associated with gastrointestinal and cardiovascular side effects.

Eigenschaften

IUPAC Name

ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-8,11,17H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRKUSNCXWBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.